N-Acetyl-gastrin releasing peptide ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

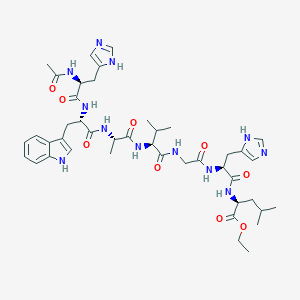

N-Acetyl-gastrin releasing peptide ethyl ester, also known as NAc-GRP-EE, is a synthetic peptide that has gained significant attention in scientific research. This peptide is derived from the gastrin-releasing peptide (GRP), which is a neuropeptide that stimulates the release of gastrin and other gastrointestinal hormones. NAc-GRP-EE is a modified version of GRP, which has been shown to have improved stability and bioavailability.

Wirkmechanismus

N-Acetyl-gastrin releasing peptide ethyl ester exerts its biological effects by binding to the GRP receptor, which is a G protein-coupled receptor that is expressed in various tissues, including the brain, gastrointestinal tract, and lungs. Upon binding to the GRP receptor, N-Acetyl-gastrin releasing peptide ethyl ester activates intracellular signaling pathways, leading to the release of various neurotransmitters, hormones, and cytokines.

Biochemical and Physiological Effects:

N-Acetyl-gastrin releasing peptide ethyl ester has been shown to have various biochemical and physiological effects, including the stimulation of gastric acid secretion, the regulation of gastrointestinal motility, and the modulation of pain perception. In addition, N-Acetyl-gastrin releasing peptide ethyl ester has been shown to enhance memory and learning in animal models, suggesting a potential role in the treatment of cognitive disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-Acetyl-gastrin releasing peptide ethyl ester is its improved stability and bioavailability compared to the native GRP peptide. This makes it easier to administer and study in laboratory experiments. However, one of the limitations of N-Acetyl-gastrin releasing peptide ethyl ester is its relatively high cost compared to other peptides, which may limit its widespread use in research.

Zukünftige Richtungen

There are several future directions for the study of N-Acetyl-gastrin releasing peptide ethyl ester. One potential direction is the development of N-Acetyl-gastrin releasing peptide ethyl ester-based therapeutics for the treatment of cognitive disorders, such as Alzheimer's disease. Another direction is the investigation of N-Acetyl-gastrin releasing peptide ethyl ester as a potential biomarker for the diagnosis and prognosis of various cancers. Additionally, the development of new N-Acetyl-gastrin releasing peptide ethyl ester analogs with improved potency and selectivity may lead to the discovery of new drugs for the treatment of various diseases.

Synthesemethoden

The synthesis of N-Acetyl-gastrin releasing peptide ethyl ester involves the modification of the GRP peptide sequence by adding an acetyl group to the N-terminus and an ethyl ester group to the C-terminus. This modification improves the stability of the peptide and enhances its ability to penetrate cell membranes. The synthesis of N-Acetyl-gastrin releasing peptide ethyl ester can be achieved using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS) methods.

Wissenschaftliche Forschungsanwendungen

N-Acetyl-gastrin releasing peptide ethyl ester has been extensively studied in various scientific fields, including neuroscience, cancer research, and drug development. In neuroscience, N-Acetyl-gastrin releasing peptide ethyl ester has been shown to enhance memory and learning in animal models. In cancer research, N-Acetyl-gastrin releasing peptide ethyl ester has been investigated as a potential therapeutic agent for the treatment of various cancers, including prostate, breast, and lung cancer. In drug development, N-Acetyl-gastrin releasing peptide ethyl ester has been used as a tool for the discovery of new drugs that target the GRP receptor.

Eigenschaften

CAS-Nummer |

122000-99-1 |

|---|---|

Molekularformel |

C43H60N12O9 |

Molekulargewicht |

889 g/mol |

IUPAC-Name |

ethyl (2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoate |

InChI |

InChI=1S/C43H60N12O9/c1-8-64-43(63)35(13-23(2)3)54-41(61)34(16-29-19-45-22-49-29)52-36(57)20-47-42(62)37(24(4)5)55-38(58)25(6)50-39(59)32(14-27-17-46-31-12-10-9-11-30(27)31)53-40(60)33(51-26(7)56)15-28-18-44-21-48-28/h9-12,17-19,21-25,32-35,37,46H,8,13-16,20H2,1-7H3,(H,44,48)(H,45,49)(H,47,62)(H,50,59)(H,51,56)(H,52,57)(H,53,60)(H,54,61)(H,55,58)/t25-,32-,33-,34-,35-,37-/m0/s1 |

InChI-Schlüssel |

XJDBEYLBPMSDAA-QQOSZXOGSA-N |

Isomerische SMILES |

CCOC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)C |

SMILES |

CCOC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C |

Kanonische SMILES |

CCOC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C |

Andere CAS-Nummern |

122000-99-1 |

Sequenz |

HWAVGHL |

Synonyme |

GRP-EE N-acetyl-gastrin releasing peptide ethyl ester N-acetyl-GRP-OCH2-CH3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone](/img/structure/B58440.png)

![3-[(Carboxymethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B58446.png)